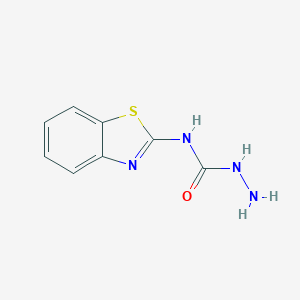

1-Amino-3-(1,3-benzothiazol-2-yl)urea

Overview

Description

1-Amino-3-(1,3-benzothiazol-2-yl)urea, also known as ABTU, is a chemical compound used in peptide synthesis as a coupling reagent. It is a white crystalline solid that is soluble in water and organic solvents. ABTU is widely used in the pharmaceutical industry due to its high efficiency and low toxicity.

Mechanism of Action

1-Amino-3-(1,3-benzothiazol-2-yl)urea works by activating the carboxyl group of the amino acid, which then reacts with the amino group of the next amino acid in the peptide chain. This reaction forms a peptide bond, which links the two amino acids together. 1-Amino-3-(1,3-benzothiazol-2-yl)urea is a more efficient coupling reagent than other reagents because it forms a more stable intermediate, which reduces the formation of unwanted by-products.

Biochemical and Physiological Effects

1-Amino-3-(1,3-benzothiazol-2-yl)urea has no known biochemical or physiological effects. It is a non-toxic compound that is safe for use in the laboratory. However, it is important to handle 1-Amino-3-(1,3-benzothiazol-2-yl)urea with care and follow proper safety protocols to avoid any potential hazards.

Advantages and Limitations for Lab Experiments

1-Amino-3-(1,3-benzothiazol-2-yl)urea has several advantages over other coupling reagents. It is highly efficient, which reduces the formation of unwanted by-products and increases the yield of the desired product. It is also easy to use and has a low toxicity, which makes it safe for use in the laboratory. However, 1-Amino-3-(1,3-benzothiazol-2-yl)urea has some limitations. It is not suitable for the synthesis of peptides with acid-sensitive amino acids, such as aspartic acid and glutamic acid. It is also not suitable for the synthesis of peptides with N-terminal cysteine residues.

Future Directions

There are several future directions for the use of 1-Amino-3-(1,3-benzothiazol-2-yl)urea in peptide synthesis. One area of research is the development of new coupling reagents that are more efficient and have fewer limitations than 1-Amino-3-(1,3-benzothiazol-2-yl)urea. Another area of research is the synthesis of peptides with novel structures and functions using 1-Amino-3-(1,3-benzothiazol-2-yl)urea. Additionally, 1-Amino-3-(1,3-benzothiazol-2-yl)urea can be used in the synthesis of peptidomimetics, which have potential applications in drug discovery and development.

Conclusion

In conclusion, 1-Amino-3-(1,3-benzothiazol-2-yl)urea is a highly efficient and safe coupling reagent that is widely used in peptide synthesis. It has no known biochemical or physiological effects and is easy to use. However, it has some limitations and is not suitable for the synthesis of certain peptides. Future research should focus on the development of new coupling reagents and the synthesis of novel peptides and peptidomimetics using 1-Amino-3-(1,3-benzothiazol-2-yl)urea.

Scientific Research Applications

1-Amino-3-(1,3-benzothiazol-2-yl)urea is widely used as a coupling reagent in peptide synthesis. It is commonly used in the solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). 1-Amino-3-(1,3-benzothiazol-2-yl)urea is preferred over other coupling reagents due to its high efficiency, low toxicity, and ease of use. It is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.

properties

CAS RN |

127188-39-0 |

|---|---|

Product Name |

1-Amino-3-(1,3-benzothiazol-2-yl)urea |

Molecular Formula |

C8H8N4OS |

Molecular Weight |

208.24 g/mol |

IUPAC Name |

1-amino-3-(1,3-benzothiazol-2-yl)urea |

InChI |

InChI=1S/C8H8N4OS/c9-12-7(13)11-8-10-5-3-1-2-4-6(5)14-8/h1-4H,9H2,(H2,10,11,12,13) |

InChI Key |

YLYUBIJVSLAFBP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)NN |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)NN |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.